Chemical structure and molecular weight of PEG-12 Palm Kernel Glycerides
Chemical structure and molecular weight of PEG-12 Palm Kernel Glycerides
Executive Summary
PEG-12 Palm Kernel Glycerides (CAS No. 124046-52-2), commercially recognized under trade names such as Crovol™ PK-40[1], is a complex, non-ionic polymeric surfactant. It is synthesized via the ethoxylation of the mono-, di-, and triglycerides derived from palm kernel oil[2]. In pharmaceutical and cosmetic formulations, it functions as a highly efficient solubilizer, emollient, and oil-in-water (O/W) emulsifier. Because it is derived from a natural triglyceride mixture and subjected to statistical ethoxylation, understanding its exact chemical structure and molecular weight (MW) distribution is critical for predicting its micellar behavior, critical micelle concentration (CMC), and toxicological profile[3].
Chemical Structure and Compositional Variance
The structural identity of PEG-12 Palm Kernel Glycerides is not a single discrete molecule, but rather a statistical distribution governed by two variables: the natural fatty acid profile of palm kernel oil and the Poisson distribution of the ethylene oxide (EO) chain lengths[2].
The Hydrophobic Core: Palm Kernel Fatty Acids
Palm kernel oil is distinguished by its high concentration of medium-chain triglycerides (MCTs), predominantly lauric acid (C12:0)[4]. This specific chain length provides an optimal balance of lipophilicity and oxidative stability, as it lacks the reactive double bonds prone to free-radical autoxidation[5].
Table 1: Typical Fatty Acid Profile of Palm Kernel Oil [4][6][7]
| Fatty Acid | Carbon Chain | Saturation | Approximate Weight (%) |
|---|---|---|---|
| Lauric Acid | C12 | Saturated | 42.0 – 48.0% |
| Myristic Acid | C14 | Saturated | 11.0 – 16.0% |
| Oleic Acid | C18 | Monounsaturated | 15.0 – 17.0% |
| Palmitic Acid | C16 | Saturated | 8.0 – 9.0% |
| Capric/Caprylic | C8 / C10 | Saturated | 6.0 – 8.0% |
The Hydrophilic Shell: Ethoxylation and Insertion Mechanisms
The "12" in PEG-12 denotes the average number of moles of ethylene oxide added per mole of glyceride[2]. During synthesis, PEGylation occurs through two distinct mechanistic pathways:
-
Etherification: Direct nucleophilic attack of the free hydroxyl groups on mono- and diglycerides onto the epoxide ring of ethylene oxide.
-
Transesterification/Insertion: Under alkaline catalysis, ethylene oxide can insert directly into the ester bonds between the glycerol backbone and the fatty acid, effectively placing a PEG chain between the glyceryl core and the acyl group[2].
Figure 1: Reaction pathway for the synthesis of PEG-12 Palm Kernel Glycerides via ethoxylation.
Stoichiometric Molecular Weight Distribution
Because the final product is a mixture, quoting a single molecular weight is scientifically inaccurate. Instead, we calculate the theoretical molecular weights of the primary fractions.
Calculation Logic: Molecular Weight (MW) = MW(Glycerol) + MW(Fatty Acids) - MW(H₂O lost in esterification) + MW(12 moles of EO). Note: Epoxide ring opening is an addition reaction; no water is lost during the addition of the 528.6 Da PEG-12 chain.
Table 2: Theoretical Molecular Weight Matrix of Primary PEG-12 Fractions
| Glyceride Species | Primary Acyl Group | Base MW (Da) | + 12 EO (528.6 Da) | Total Theoretical MW (Da) |
|---|---|---|---|---|
| Monoglyceride | Lauric (C12:0) | 274.39 | 528.60 | 802.99 |
| Diglyceride | Lauric (C12:0) | 456.69 | 528.60 | 985.29 |
| Triglyceride | Lauric (C12:0) | 638.99 | 528.60 | 1167.59 |
| Monoglyceride | Oleic (C18:1) | 356.53 | 528.60 | 885.13 |
| Monoglyceride | Myristic (C14:0) | 302.45 | 528.60 | 831.05 |
Conclusion: The molecular weight of PEG-12 Palm Kernel Glycerides typically exhibits a polydisperse distribution ranging from ~800 Da to ~1,200 Da , with the number-average molecular weight (
Experimental Methodologies & Protocols
To ensure batch-to-batch consistency and trustworthiness in formulation, both the synthesis and the analytical verification must be treated as self-validating systems.
Protocol 4.1: Industrial Synthesis via Alkaline Catalysis
Causality: Potassium hydroxide (KOH) is utilized as a catalyst because alkaline conditions favor the nucleophilic ring-opening of ethylene oxide and facilitate the transesterification required to PEGylate fully esterified triglycerides[2].
-
Reactor Charging: Charge a high-pressure stainless-steel reactor with 1 molar equivalent of refined Palm Kernel Oil. If a higher hydrophilic-lipophilic balance (HLB) is desired, co-charge with 0.5 molar equivalents of anhydrous glycerol to shift the equilibrium toward monoglycerides.
-
Catalyst Addition: Add 0.2% w/w KOH.
-
Dehydration: Heat the reactor to 150°C under a nitrogen purge and vacuum (50 mbar) for 60 minutes. Causality: Removing trace water is critical to prevent the side-reaction of EO with water, which forms inert polyethylene glycol (PEG) homopolymers rather than the desired PEG-glycerides.
-
Ethoxylation: Gradually introduce 12 molar equivalents of Ethylene Oxide. Maintain temperature at 160°C–170°C and pressure below 5 bar. The reaction is highly exothermic; cooling jackets must be modulated to prevent thermal degradation of the oleic acid fractions.
-
Neutralization & Stripping: Once pressure drops (indicating EO consumption), neutralize the KOH with lactic acid. Apply deep vacuum (10 mbar) at 120°C to strip residual unreacted EO and trace 1,4-dioxane (a toxic byproduct of EO dimerization)[8].
Protocol 4.2: Chromatographic Determination of MW Distribution (SEC-HPLC)
Causality: Size-Exclusion Chromatography (SEC) is required to validate the MW distribution. A Refractive Index (RI) detector is mandatory because the PEG chains and saturated lauric/myristic tails lack the conjugated pi-systems necessary for UV detection.
-
Sample Preparation: Dissolve 15 mg of the synthesized PEG-12 Palm Kernel Glycerides in 1 mL of HPLC-grade Tetrahydrofuran (THF). Filter through a 0.2 µm PTFE syringe filter. Causality: THF acts as a universal solvent capable of fully solvating both the highly polar PEG chains and the non-polar fatty acid tails, preventing micelle formation that would artificially inflate the apparent molecular weight.
-
Calibration System: Inject a calibration mixture of narrow-dispersity Polyethylene Glycol standards ranging from 200 Da to 2,000 Da. Generate a calibration curve plotting
against retention time. -
Chromatographic Separation:
-
Column: PLgel 5 µm MIXED-D (300 x 7.5 mm).
-
Mobile Phase: 100% THF.
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Temperature: 35°C.
-
-
Data Analysis: Integrate the broad polymeric peak. Calculate the Number-Average Molecular Weight (
) and Weight-Average Molecular Weight ( ). The Polydispersity Index (PDI = ) should ideally fall between 1.05 and 1.25 for a well-controlled ethoxylation.
Formulation Dynamics and Safety Profile
The combination of a C12-dominant lipid tail and a 12-mole PEG headgroup yields an HLB value typically between 11.0 and 13.0. This makes PEG-12 Palm Kernel Glycerides an exceptional O/W emulsifier and a mild, non-irritating solubilizer for lipophilic active pharmaceutical ingredients (APIs).
According to the Cosmetic Ingredient Review (CIR) Expert Panel, PEGylated alkyl glycerides, including PEG-12 Palm Kernel Glycerides, are deemed safe for use in cosmetics and topical formulations when formulated to be non-irritating[3][9]. The primary safety control in manufacturing is the rigorous vacuum stripping of 1,4-dioxane and free ethylene oxide[8].
References
- Cosmetic Ingredient Review (CIR). "Safety Assessment of PEGylated Alkyl Glycerides as Used in Cosmetics." cir-safety.org, August 18, 2014.
- Cosmetic Ingredient Review (CIR) Data Sheet. "Safety Assessment of PEGylated Alkyl Glycerides as Used in Cosmetics." cir-safety.org, June 05, 2014.
- Cosmetic Ingredient Review (CIR) Data Sheet. "Safety Assessment of PEGylated Alkyl Glycerides as Used in Cosmetics." cir-safety.org, November 14, 2014.
- Environmental Working Group (EWG). "EWG Skin Deep® | What is PEG-12 PALM KERNEL GLYCERIDES." ewg.org.
- National Institutes of Health (NIH). "Palm Kernel Oil - PubChem." nih.gov, June 15, 2001.
- Cyberlipid. "Palm kernel oil." gerli.com.
- Journal of Chemical Society of Nigeria. "Fatty acid profiles, correlation of iodine value, refractive index of heated, unheated palm kernel oil." chemsociety.org.ng, October 02, 2018.
- AgriSci Group. "Chemical characterization of palm kernel (Elaeis guineensis Jackqu) oil." agriscigroup.us, January 24, 2024.
- Google Patents. "AU721022B2 - Thickened acid composition." google.com.
Sources
- 1. AU721022B2 - Thickened acid composition - Google Patents [patents.google.com]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Palm kernel oil | Cyberlipid [cyberlipid.gerli.com]
- 5. Palm Kernel Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. agriscigroup.us [agriscigroup.us]
- 8. ewg.org [ewg.org]
- 9. cir-safety.org [cir-safety.org]
